4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the reaction of 4-methoxyaniline with hydrazinecarbothioamide, followed by acylation and cyclization steps. The reaction conditions often include the use of methanol as a solvent and stirring at room temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the efficiency of the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenolic derivatives. These products can have different applications based on their chemical properties.
Scientific Research Applications
4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt microbial cell walls, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
Uniqueness
4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to its specific triazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O2S/c1-22-14-8-4-12(5-9-14)15-18-19-16(23)20(15)17-10-11-2-6-13(21)7-3-11/h2-10,21H,1H3,(H,19,23)/b17-10+ |
InChI Key |
BZNVVDOHNVVNMT-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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